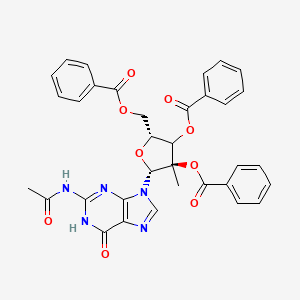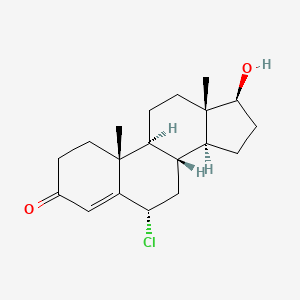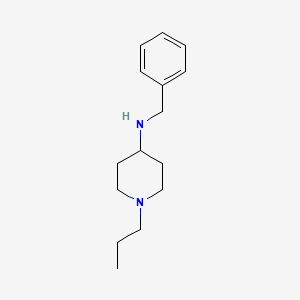
2-(3,5-Dimethoxyphenyl)thiazolidine
Overview
Description
2-(3,5-Dimethoxyphenyl)thiazolidine is a heterocyclic organic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry . The presence of the 3,5-dimethoxyphenyl group enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
Mechanism of Action
- The primary target of 2-(3,5-Dimethoxyphenyl)thiazolidine is peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor predominantly expressed in adipose tissue .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-(3,5-Dimethoxyphenyl)thiazolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazolidine derivatives have been shown to exhibit anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . The sulfur atom in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives have been reported to exhibit neuroprotective effects by modulating oxidative stress and inflammatory responses in neuronal cells . Additionally, these compounds can affect the proliferation and apoptosis of cancer cells, making them potential candidates for anticancer therapies .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, thiazolidine derivatives have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, these compounds can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazolidine derivatives can remain stable under physiological conditions, maintaining their biological activity over extended periods . The degradation of these compounds can lead to the formation of inactive or less active metabolites, which may affect their overall efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing inflammation or protecting against oxidative stress. At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Therefore, it is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, thiazolidine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound, affecting its overall therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of thiazolidine derivatives in specific tissues can influence their therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiazolidine derivatives may localize to the mitochondria, where they can modulate mitochondrial function and protect against oxidative stress . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 2-(3,5-Dimethoxyphenyl)thiazolidine typically involves the condensation of 3,5-dimethoxybenzaldehyde with cysteamine hydrochloride under acidic conditions . This reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring. Various catalysts, such as dicarbethoxydihydrocollidine (DDC) and trifluoromethanesulfonic acid (TfOH), can be employed to improve yield and selectivity . Industrial production methods often utilize green chemistry approaches to enhance atom economy and reduce environmental impact .
Chemical Reactions Analysis
2-(3,5-Dimethoxyphenyl)thiazolidine undergoes a variety of chemical reactions, including:
Reduction: Reduction reactions typically target the thiazolidine ring, leading to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho to the methoxy groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)thiazolidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 2-(3,5-Dimethoxyphenyl)thiazolidine include other thiazolidine derivatives such as thiazolidine-2,4-dione and thiazole . Compared to these compounds, this compound exhibits unique pharmacological properties due to the presence of the 3,5-dimethoxyphenyl group, which enhances its biological activity and selectivity .
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-13-9-5-8(6-10(7-9)14-2)11-12-3-4-15-11/h5-7,11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDFKTPJWKUBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2NCCS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1462106.png)


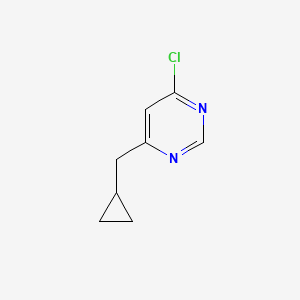
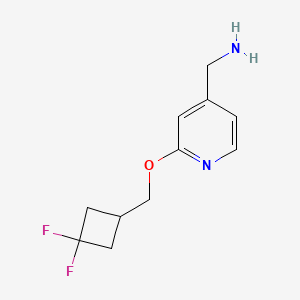

![2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1462116.png)
![5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B1462118.png)
